5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine
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Overview
Description
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine is a chemical compound that belongs to the class of tetrazine derivatives Tetrazines are known for their unique chemical properties and have been extensively studied for their applications in various fields, including chemistry, biology, and materials science
Preparation Methods
The synthesis of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine typically involves the nucleophilic substitution of a tetrazine derivative. One common method is the condensation of nitriles with formamidine acetate in the presence of hydrazine . Another approach involves the oxidation of substituted hydrazinyltetrazines or the reduction of halotetrazines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring can be substituted with various nucleophiles.
Bioorthogonal Reactions: The tetrazine group can react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable covalent linkages.
Scientific Research Applications
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Mechanism of Action
The mechanism of action of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine primarily involves its reactivity with strained alkenes through inverse electron demand Diels-Alder (iEDDA) reactions . This reaction is highly specific and rapid, making it ideal for bioorthogonal applications. The tetrazine group acts as a dienophile, reacting with dienes to form stable adducts, which can be used for various labeling and imaging purposes.
Comparison with Similar Compounds
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine can be compared with other tetrazine derivatives such as:
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Similar in structure but with different substituents, leading to varied reactivity and applications.
1,2,4,5-Tetrazine derivatives: These compounds have been studied for their applications in electronic devices, luminescent elements, and bioorthogonal chemistry.
The uniqueness of this compound lies in its specific reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C7H13N5 |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-(1,2,4,5-tetrazin-3-yl)pentan-1-amine |
InChI |
InChI=1S/C7H13N5/c8-5-3-1-2-4-7-11-9-6-10-12-7/h6H,1-5,8H2 |
InChI Key |
IMWQBLGNTDFBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N=N1)CCCCCN |
Origin of Product |
United States |
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